Ethyl (S)-4-cyano-3-hydroxybutyrate
Overview
Description
Synthesis Analysis
The synthesis of ethyl (S)-4-cyano-3-hydroxybutyrate involves several steps, including the ring-opening of (S)-(-)-epichlorohydrin with sodium cyanide, followed by alcoholysis, protection of the hydroxyl group, cyanidation, and finally deprotection. The overall yield from these processes is significant, highlighting efficient pathways for its production (Jiang Cheng-jun, 2009).
Molecular Structure Analysis
The molecular structure of ethyl (S)-4-cyano-3-hydroxybutyrate and its enantiomers plays a crucial role in its reactivity and the synthesis of target molecules. Advanced spectroscopic and diffractometric techniques are employed to characterize polymorphic forms, providing insights into its solid-state chemistry and facilitating the development of analytical methods for its characterization (F. Vogt et al., 2013).
Chemical Reactions and Properties
Ethyl (S)-4-cyano-3-hydroxybutyrate undergoes various chemical reactions, including enantioselective hydrogenation and carbonyl reduction. These reactions are pivotal in producing enantiomerically pure compounds, demonstrating its utility in synthesizing chiral intermediates for pharmaceutical applications (Qinghua Meng et al., 2008).
Physical Properties Analysis
Investigating the physical properties of ethyl (S)-4-cyano-3-hydroxybutyrate, such as melting points, solubility in various solvents, and crystalline forms, is essential for its application in synthesis processes. Detailed studies on polymorphism reveal the challenges in distinguishing between different forms, underscoring the importance of precise analytical techniques (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the influence of functional groups on its behavior, are fundamental for its utilization in synthesis pathways. The compound's versatility is evident in its application in enantioselective synthesis and as a precursor for various biologically active molecules (Zhongyu You et al., 2013).
Scientific Research Applications
Synthesis of Cyclopropanedioic Acid Intermediate : Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can be synthesized from (S)-(-)-epichlorohydrin with a 57% yield. This process provides a promising intermediate for the synthesis of cyclopropanedioic acid (Jiang Cheng-jun, 2009).
Synthesis of Atorvastatin Intermediate : An efficient and scalable process synthesizes ethyl (R)-4-cyano-3-hydroxybutyrate, potentially used as an intermediate in the synthesis of Atorvastatin (Lipitor), using low-cost starting materials and Pfnex Expression Technology (S. Bergeron et al., 2006).
Biocatalyst for Atorvastatin Synthesis : An amidase from Rhodococcus erythropolis No. 7 shows potential as a biocatalyst for the production of ethyl (S)-4-chloro-3-hydroxybutyrate, an intermediate in synthesizing Atorvastatin, a cholesterol-lowering drug (H. Park, K. Uhm, Hyung-Kwoun Kim, 2008).
Synthesis of Chiral (S)-3-Hydroxytetrahydrofuran : Chiral (S)-3-hydroxytetrahydrofuran can be synthesized from ethyl 4-chloro-(S)-3-hydroxybutyrate with high yield and purity, achieving 96.3% optical purity (Ding Xiu-li, 2008).
Production of Optically Active Ethyl 4-Chloro-3-Hydroxybutyrate : A novel method for generating optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells results in high enantiomeric purity and a yield of 33% (Toshio Suzuki et al., 1996).
Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate Enantiomers : Enzymatic reduction of ethyl 4-cyano-3-hydroxybutanoate with two whole cells yields both (R)-enantiomer and (S)-enantiomer of (R)-ethyl 4-cyano-3-hydroxybutanoate in high yield and high purity (J. Jin, Jie Zhang, 2011).
Synthesis of Enantiomerically Pure (S)-3-Hydroxy-γ-Butyrolactone : A simple and practical approach to enantiomerically pure (S)-3-hydroxy-γ-butyrolactone synthesis, an intermediate for statin-based drugs and related compounds, is presented (Pradeep Kumar et al., 2005).
Synthesis of Optically Active Ethyl (R)-4-Cyano-3-Hydroxybutanoate : Understanding the synthesis of optically active ethyl (R)-4-cyano-3-hydroxybutanoate (HN) is crucial for its extensive use in pharmaceuticals and biotechnology (Zhongyu You et al., 2013).
Microbial Reduction of Ethyl Acetoacetate : Microbial reduction of ethyl acetoacetate produces (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-hydroxybutyrate for the first time (B. Wipf et al., 1983).
Salt-Tolerant Microbial Esterase WDEst17 : This enzyme efficiently generates optically pure ethyl (R)-3-hydroxybutyrate, an important chiral drug intermediate, with a 99% enantiomeric excess and a conversion rate of 65.05% after process optimization (Yilong Wang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl (3S)-4-cyano-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFROBMBSKWQY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427305 | |
Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-4-cyano-3-hydroxybutyrate | |
CAS RN |
312745-91-8 | |
Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.